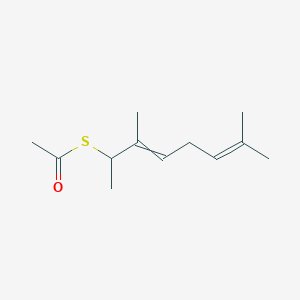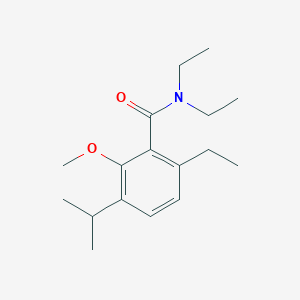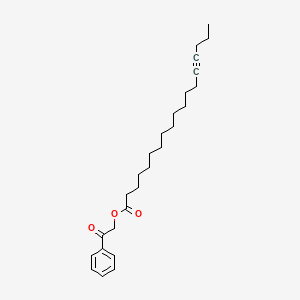
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate: is an organic compound belonging to the class of acyclic monoterpenoids These compounds are characterized by their structure, which does not contain a cycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate typically involves the reaction of linalool with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioester bond.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: : S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological systems and its potential as a bioactive compound.
Medicine: : In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry: : In industry, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant scent and chemical properties make it suitable for use in various consumer products.
Mecanismo De Acción
The mechanism of action of S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include linalool, linalyl acetate, and geranyl acetate. These compounds share structural similarities with S-(3,7-Dimethylocta-3,6-dien-2-yl) ethanethioate, such as the presence of a monoterpenoid backbone.
Uniqueness: : What sets this compound apart is its thioester functional group, which imparts unique chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.
Propiedades
Número CAS |
89649-01-4 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
S-(3,7-dimethylocta-3,6-dien-2-yl) ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7-8,11H,6H2,1-5H3 |
Clave InChI |
MLVODBFDBXIHHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=CCC=C(C)C)C)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)

![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)



